molecular formula C9H8N2O2 B1529750 6-amino-2-methyl-4H-3,1-benzoxazin-4-one CAS No. 1368659-05-5

6-amino-2-methyl-4H-3,1-benzoxazin-4-one

Cat. No. B1529750
CAS RN: 1368659-05-5
M. Wt: 176.17 g/mol
InChI Key: VSFHEZQFGUMKRT-UHFFFAOYSA-N
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Description

The compound “6-amino-2-methyl-4H-3,1-benzoxazin-4-one” is a synthetic antimicrobial agent . It belongs to the quinazolinone class of drugs and has been shown to be effective against Staphylococcus aureus and other bacteria .


Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .


Chemical Reactions Analysis

The benzoxazin-4-one ring is formed from an intermediate formula and cyclizing agents, such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine . These agents can convert the OH of the carboxylic acid group into a good leaving group to form the benzoxazin-4-one ring .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Routes and Molecular Structures : Research has led to the development of synthetic routes for derivatives of benzoxazinones, contributing to the understanding of their molecular structures. For example, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one demonstrates the flexibility of benzoxazinone derivatives in chemical reactions and their potential for structural analysis through crystallography (Hwang et al., 2006).

Biological Activities

  • Antimicrobial Activities : Some derivatives of benzoxazinones have been synthesized and tested for antimicrobial properties. For instance, the creation of 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones showed good to moderate activities against test microorganisms (Bektaş et al., 2007).
  • Biological Activity and Toxicity Testing : The synthesis of benzoxazine and aminomethyl derivatives from eugenol and their subsequent testing for bioactivity using brine shrimp lethality test (BST) indicates the potential for discovering new bioactive compounds (Rudyanto et al., 2014).

Ecological and Agricultural Applications

  • Bioactivity and Ecological Role : Benzoxazinones, including derivatives, have been studied for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. Their potential application as natural herbicide models and their ecological role in plant defense mechanisms highlight their importance in both agriculture and environmental science (Macias et al., 2009).

Chemical Defense Mechanisms

  • Defense Chemicals in the Gramineae : Hydroxamic acids derived from benzoxazinones play a significant role in the defense of cereals against pests and diseases, indicating the importance of these compounds in developing resistant crop varieties (Niemeyer, 1988).

Synthetic and Medicinal Chemistry Applications

  • Synthesis and Receptor Binding Studies : The exploration of benzoxazinone derivatives for their binding selectivity to γ-aminobutyric acid-A (GABA-A) receptor subtypes provides insights into the development of selective ligands for neurological research and potential therapeutic applications (Carling et al., 2004).

Mechanism of Action

Target of Action

The primary targets of 6-amino-2-methyl-4H-3,1-benzoxazin-4-one are certain types of bacteria. It has been shown to inhibit the growth of some Gram-negative bacteria, such as Salmonella typhi and Escherichia coli . These bacteria are known to cause various diseases in humans, including food poisoning and urinary tract infections.

Mode of Action

The compound interacts with its bacterial targets through hydrogen bonds and π–π interactions . Its heteroatoms can be engaged as acceptors in hydrogen bonds, and the fused aromatic ring can form π–π interactions with biological targets . This interaction disrupts the normal functioning of the bacteria, leading to their inhibition.

Biochemical Pathways

It is known that the compound has extraordinary potency as an acyl-enzyme inhibitor of human leukocyte elastase and other therapeutically relevant serine proteases . This suggests that it may interfere with the protease-dependent processes in the bacteria, disrupting their growth and proliferation.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By interacting with its bacterial targets and disrupting their normal functioning, the compound prevents the bacteria from proliferating, thereby inhibiting their growth .

Future Directions

The synthesis of benzoxazinone derivatives has drawn the attention of researchers due to their various medicinal uses and physiological activities . The review suggests that researchers are motivated to synthesize newer benzoxazine derivatives that can be found to be better drugs than already available with lesser toxicity .

properties

IUPAC Name

6-amino-2-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFHEZQFGUMKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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